8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Description
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS: 1546282-91-0) is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₁₀N₂O₂, and it has a molecular weight of 142.16 g/mol . The compound is commercially available in quantities ranging from 50 mg to 500 mg, with prices starting at €857.00 for 50 mg . It is marketed as a versatile scaffold in drug discovery due to its constrained conformation, which enhances binding specificity in medicinal chemistry applications .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C7H12N2O2/c1-9-3-7(4-11-5-7)8-2-6(9)10/h8H,2-5H2,1H3 |
InChI Key |
SHQKETHIXKQNEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(COC2)NCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Spirocyclic Oxetane Intermediates
A key precursor in the synthesis is the 2-oxa-7-azaspiro[3.5]nonane system, which can be prepared via a sequence involving:
- Reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine to form a diethyl ester intermediate
- Reduction of the ester to a diol using lithium aluminum hydride
- One-pot mesylation followed by ring closure to yield the oxetane ring
This sequence is summarized in Table 1 below:
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diethyl malonate, sodium hydride, DMF, 80 °C | N-tosyl-piperidine diethyl ester intermediate | 83 | Column chromatography purification |
| 2 | Lithium aluminum hydride reduction, THF, rt | Diol intermediate | 81 | Quenched with ethanol and sodium potassium tartrate |
| 3 | Methanesulfonyl chloride, THF, ring closure | Oxetane intermediate | Not specified | One-pot mesylation and cyclization |
These steps provide a versatile oxetane-fused spirocyclic intermediate critical for further functionalization.
Functionalization and Formation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Following the formation of the oxetane intermediate, further synthetic steps include:
- Removal of the tosyl protecting group to free the amine functionalities
- Formation of the dihydrochloride salt to stabilize the compound for isolation and handling
- Acetylation of aniline derivatives prepared from nitro precursors via reduction with iron and ammonium chloride
The acetylation step is sensitive to reaction conditions, as shown by the formation of ring-opened by-products when acetyl chloride is used, which can be minimized by using acetic anhydride in methanol to achieve high regioselectivity and yield (up to 90%).
Cyclization and Ring Fusion to Finalize the Spirocyclic Structure
The final step to obtain the fused spirocyclic system involves oxidative cyclization using oxidizing agents such as Oxone in formic acid. This reaction facilitates the formation of the tetracyclic benzimidazole fused with the spirocyclic oxetane, yielding the target compound in 74% isolated yield without requiring chromatographic purification.
Summary Table of Key Synthetic Steps
| Synthetic Stage | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Formation of diethyl ester intermediate | Diethyl malonate, NaH, DMF, 80 °C | 83 | Column chromatography used |
| Reduction to diol | Lithium aluminum hydride, THF, room temp | 81 | Quenching critical for workup |
| Mesylation and ring closure | Methanesulfonyl chloride, THF | Not specified | One-pot reaction |
| Tosyl group removal | Various deprotection methods | Not specified | Frees amine for further reactions |
| Acetylation of anilines | Acetic anhydride in methanol | 81-90 | Avoids ring-opening by-products |
| Oxidative cyclization | Oxone in formic acid | 74 | Efficient ring fusion, no chromatography |
Analytical and Experimental Notes
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of intermediates and final products.
- X-ray crystallography has been used to definitively establish the structure of key intermediates and the final fused spirocyclic compound.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to optimize yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Derivatives
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS: 1544660-20-9)
- Molecular Weight : 156.18 g/mol (vs. 142.16 for the 8-methyl analog) .
- Key Difference: Methyl substitution at the 6-position instead of the 8-position.
- Synthesis: Not explicitly detailed in the evidence, but similar methods (e.g., catalytic hydrogenation) are likely used .
9-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Synthesis : Prepared via Zn/AcOH-mediated deprotection or samarium iodide reduction, highlighting divergent synthetic routes compared to the 8-methyl derivative .
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride (CAS: 2361644-54-2)
- Molecular Weight : 215.1 g/mol (due to hydrochloride salt formation).
- Key Difference : Salt form enhances aqueous solubility, critical for in vitro assays. Purity ≥95% .
tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors containing nitrogen and oxygen atoms. For example, chloroacetyl chloride and a base in a solvent are used in stepwise reactions under controlled temperatures (40–60°C) to form the spirocyclic core. Reagent stoichiometry and solvent polarity (e.g., dichloromethane vs. THF) critically influence yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the compound ≥95% purity .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving the 3D spirocyclic conformation . Complementary techniques include:
Q. What purification strategies are effective for removing byproducts in the final synthesis step?
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) resolves polar impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances crystalline purity, with monitoring via TLC (Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the lactam carbonyl, predicting susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) further assess binding affinity with biological targets like proteases .
Q. What experimental design mitigates conflicting spectral data between batches?
Contradictions in -NMR shifts (e.g., δ 3.2–3.5 ppm for methylene protons) may arise from conformational flexibility. Solutions include:
Q. How does the spirocyclic scaffold influence biological activity compared to non-spiro analogs?
The rigid spiro structure enhances metabolic stability and target selectivity. For example, replacing a linear lactam with this scaffold increases protease inhibition (IC50 from 12 µM to 0.8 µM) due to reduced entropic penalty upon binding .
Methodological Guidance
Q. How to design a stability study for this compound under physiological conditions?
Q. What crystallographic parameters are critical for refining the spirocyclic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
